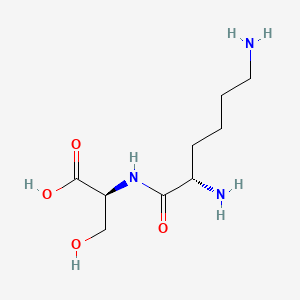

Lysyl-serine

概要

説明

TCMP-80は、伝統的な中国薬の多糖類から誘導された化合物です。 これらの多糖類は、生体適合性、親水性、生分解性、および低い細胞毒性で知られています 。

準備方法

合成経路と反応条件: TCMP-80の調製には、伝統的な中国薬草から多糖類を抽出することが含まれます。次に、多糖類は化学的に修飾されてその特性が強化されます。 抽出プロセスには、通常、熱水抽出、エタノール沈殿、および透析やクロマトグラフィーなどの技術を使用した精製などの手順が含まれます 。

工業的生産方法: 工業的な設定では、TCMP-80の生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 超高性能液体クロマトグラフィーや質量分析などの高度な技術の使用により、最終製品の品質と一貫性が保証されます 。

化学反応の分析

反応の種類: TCMP-80は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、多糖類の構造を修飾して、その生物活性と安定性を高めるために不可欠です 。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、無水酢酸などの置換試薬が含まれます。 反応は、通常、特定のpHレベルや温度などの制御された条件下で行われ、目的の修飾が確実に行われます 。

生成される主な生成物: これらの反応から生成される主な生成物は、生物活性と安定性が強化された修飾多糖類です。 これらの修飾多糖類は、薬物送達システムや生体医薬品研究など、さまざまな用途で使用できます 。

科学研究への応用

TCMP-80は、広範囲の科学研究への応用を持っています。 化学では、生体適合性と小分子化合物の溶解性を高める能力により、薬物送達システムの担体として使用されます 。 生物学では、TCMP-80は免疫増強特性を示すことが示されており、免疫療法研究に役立ちます 。 医学では、その抗腫瘍特性が、潜在的ながん治療法として探求されてきました 。 さらに、TCMP-80は、製薬業界で新規医薬品の製剤開発に使用されています 。

科学的研究の応用

1.1. Protein Synthesis and Enzyme Activity

Lysyl-serine plays a crucial role in protein synthesis as a component of various proteins. It is involved in the modulation of enzyme activity, particularly in the context of tRNA synthetases. For instance, lysyl-tRNA synthetase has been shown to exhibit non-canonical activities beyond its traditional role in translation, influencing cellular signaling pathways that can affect cancer progression .

1.2. Biosensors in Metabolic Engineering

Recent studies have utilized this compound in the development of biosensors for metabolic engineering. For example, a biosensor responsive to L-serine was constructed to monitor intracellular levels of L-serine in Corynebacterium glutamicum. This system allows for dynamic control over metabolic pathways, enhancing the production of desired metabolites such as L-tryptophan .

2.1. Neurological Disorders

This compound has shown potential therapeutic effects in treating neurological disorders. A clinical trial indicated that L-serine supplementation improved neurological symptoms in patients with GRIN gene mutations, which are associated with various neurodevelopmental disorders. The treatment led to reductions in hyperactivity and epileptic seizures, suggesting a promising avenue for further research into neuronal metabolism modulation .

2.2. Cancer Research

In cancer research, this compound's role as a signaling molecule has been investigated extensively. Phosphorylated lysyl-tRNA synthetase (P-s207 LysRS) has been identified as a prognostic marker in non-small-cell lung cancer (NSCLC). The presence of P-s207 LysRS correlates with improved disease-free survival rates in patients with EGFR mutations . This finding highlights the potential of this compound derivatives as biomarkers for cancer prognosis.

3.1. Plant Development and Stress Response

In agricultural science, this compound is linked to plant metabolism and stress responses. Research indicates that L-serine is involved in purine and pyrimidine biosynthesis, essential for plant growth and development. Additionally, lysyl-rich proteins have been associated with abiotic stress tolerance in plants . Understanding these mechanisms can lead to the development of crops with enhanced resilience to environmental stresses.

Summary of Findings

The following table summarizes key applications of this compound across different fields:

5.1. Clinical Trials on GRIN Gene Mutations

A notable case study involved a clinical trial assessing the effects of L-serine on children with GRIN gene mutations. The trial demonstrated significant improvements in attention and reductions in seizure frequency, indicating that this compound may provide therapeutic benefits for specific genetic conditions .

5.2. Cancer Prognosis Studies

Another case study focused on the role of phosphorylated lysyl-tRNA synthetase as a prognostic factor in lung cancer patients with EGFR mutations. The findings revealed that higher levels of this phosphorylated form were associated with improved survival outcomes, suggesting its utility as a biomarker for treatment response .

作用機序

TCMP-80の作用機序には、体内の分子標的および経路との相互作用が含まれます。多糖類の構造により、細胞表面の特定の受容体に結合し、生化学反応のカスケードをトリガーできます。 これらの反応は、免疫細胞の活性化、腫瘍細胞の成長阻害、および腸内微生物環境の調節につながる可能性があります 。 関与する正確な経路は、特定の用途や使用される多糖類誘導体の種類によって異なる場合があります 。

類似の化合物との比較

TCMP-80は、特定の化学修飾と強化された生物活性により、他の伝統的な中国薬の多糖類とは異なります。 同様の化合物には、昆布多糖や霊芝注射など、伝統的な中国薬草由来の他の多糖類が含まれます 。 TCMP-80は、より高い安定性と、薬物送達システムや生体医薬品研究における幅広い用途で際立っています 。

類似化合物との比較

TCMP-80 is unique compared to other traditional Chinese medicine polysaccharides due to its specific chemical modifications and enhanced bioactivity. Similar compounds include other polysaccharides derived from traditional Chinese medicinal herbs, such as Laminaria polysaccharide and Re-Du-Ning injection . TCMP-80 stands out due to its higher stability and broader range of applications in drug delivery systems and biomedical research .

生物活性

Lysyl-serine, a dipeptide composed of lysine and serine, has garnered attention in biochemical research due to its potential biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic roles, interactions with other biomolecules, and potential therapeutic applications.

1. Metabolic Pathways and Functions

This compound plays a significant role in amino acid metabolism and cellular signaling. It is involved in the synthesis of phosphatidylserine and ceramide, which are crucial components of cell membranes and play roles in cell signaling pathways related to apoptosis and proliferation . The synthesis of these lipids begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis .

Table 1: Key Enzymatic Pathways Involving this compound

| Pathway | Enzyme | Function |

|---|---|---|

| Sphingolipid Synthesis | Serine Palmitoyltransferase (SPT) | Catalyzes the formation of ceramide from serine and palmitoyl-CoA |

| Protein Synthesis | Lysyl-tRNA synthetase | Activates lysine for incorporation into proteins |

| Neurotransmitter Regulation | D-Serine Dehydratase | Converts D-serine, influencing neurotransmission |

2. Biological Implications

Recent studies indicate that this compound may have implications in cancer biology. Enhanced availability of L-serine has been linked to metabolic reprogramming in cancer cells, particularly through its role as an allosteric effector on pyruvate kinase M2, which supports aerobic glycolysis—a hallmark of cancer metabolism . Furthermore, phosphorylated forms of lysyl-tRNA synthetase (LysRS) have been associated with improved disease-free survival in lung cancer patients, suggesting a prognostic significance .

Case Study: Lung Cancer Prognosis

In a study involving 242 tissue samples from non-small-cell lung cancer patients, nuclear localization of phosphorylated LysRS was correlated with better disease outcomes. Patients with EGFR mutations showed a higher prevalence of this nuclear form, indicating its potential role as a biomarker for cancer prognosis .

3. Interactions with Other Biomolecules

This compound's interaction with various proteins and metabolites highlights its versatility in biological systems. For instance, it has been shown to influence the activity of several tRNA synthetases beyond their canonical roles in translation. This non-canonical activity suggests that this compound may participate in broader cellular signaling pathways that extend beyond protein synthesis .

4. Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts, particularly in neurological disorders where L-serine supplementation has shown promise. Research indicates that L-serine may play a protective role against neurodegenerative diseases by modulating synaptic functions and supporting neuronal health . Additionally, its involvement in stress responses suggests potential applications in plant biology for enhancing stress tolerance through genetic manipulation .

Table 2: Potential Therapeutic Applications of this compound

| Condition | Potential Role |

|---|---|

| Neurodegenerative Diseases | Neuroprotective effects via modulation of synaptic activity |

| Cancer | Biomarker for prognosis; metabolic reprogramming |

| Plant Stress Responses | Enhancing tolerance through genetic modification |

特性

CAS番号 |

6665-19-6 |

|---|---|

分子式 |

C9H19N3O4 |

分子量 |

233.27 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |

InChIキー |

YSZNURNVYFUEHC-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

異性体SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

正規SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

外観 |

Solid powder |

Key on ui other cas no. |

6665-19-6 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lysyl-serine lysyl-serine dihydrochloride lysyl-serine, (D-Lys-L-Ser)-isomer lysyl-serine, bis(trifluoroacetate) salt lysyl-serine, mono-acetate salt T cell modulatory peptide TCMP-80 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。